Pyrrolidin-3-ylmethanol hydrochloride
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Overview
Description
Pyrrolidin-3-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidin-3-ylmethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-3-ylmethanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of hydrochloric acid (HCl). The reaction typically occurs under mild conditions, resulting in the formation of pyrrolidin-3-ylmethanol, which is then converted to its hydrochloride salt by treatment with HCl .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidin-3-ylmethanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting pyrrolidin-3-ylmethanol is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to pyrrolidin-3-ylmethanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of pyrrolidin-3-ylmethanone back to pyrrolidin-3-ylmethanol can be achieved using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Pyrrolidin-3-ylmethanone.
Reduction: Pyrrolidin-3-ylmethanol.
Substitution: Pyrrolidin-3-ylmethyl chloride.
Scientific Research Applications
Pyrrolidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered nitrogen-containing ring structure.
Pyrrolidin-2-one: Another derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidin-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness
Pyrrolidin-3-ylmethanol hydrochloride is unique due to the presence of a hydroxyl group at the third position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPXNVYBCMWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630357 |
Source
|
Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644971-22-2 |
Source
|
Record name | (Pyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pyrrolidin-3-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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